氨基苯托啶

描述

Synthesis Analysis

The synthesis of compounds structurally related to aminobenztropine involves intricate chemical processes. A notable method includes the direct reductive cyclocondensation of nitro groups with amido groups, pivotal in the synthesis of dialkylamino-substituted dibenzodiazepines and their hetero analogues through intramolecular aza-Wittig condensation (Tryniszewski et al., 2019). Another approach involves base and catalyst-free synthesis using a cascade N-nitroallylation-intramolecular aza-Michael addition, offering an efficient pathway to synthesize nitrobenzodiazepines (Nair et al., 2019).

Molecular Structure Analysis

The molecular structure of aminobenztropine derivatives has been elucidated through various synthetic strategies. For instance, the structure-based development of bacterial nitroreductase against nitrobenzodiazepine-induced hypnosis reveals insights into the molecular interactions and conformational changes that enhance the activity of certain derivatives (LinWu et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving aminobenztropine analogues are complex and varied. The synthesis of 2-amino-2′-[18F]fluorobenzhydrols, intermediates for benzodiazepine-2-ones, showcases the intricate reactions these compounds undergo, demonstrating their versatile chemical properties (Johnström & Stone-Elander, 1994).

Physical Properties Analysis

The physical properties of aminobenztropine derivatives, including their solubility, melting points, and crystal structures, are essential for understanding their behavior in various environments. Studies such as the characterization of 2-amino-5-nitrobenzophenone and its derivatives provide detailed insights into these aspects (Cox et al., 1998).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other compounds, are crucial for the application and further modification of aminobenztropine derivatives. Research into the expedient one-pot synthesis of novel chiral 2-substituted 5-phenyl-1,4-benzodiazepine scaffolds from amino acid-derived amino nitriles sheds light on the chemical versatility and potential transformations of these compounds (Herrero et al., 2003).

科学研究应用

代谢和神经影响

氨基苯托啶作为硝基苯二氮䓬类药物,在神经心理药理学中发挥着重要作用。研究已经调查了它的代谢和神经影响,特别关注它在体内的转化以及与大脑中的酶和受体的相互作用。例如,LinWu等人(2009年)探讨了大肠杆菌硝基还原酶NfsB在硝基苯二氮䓬代谢中的作用,突出了它对神经影响的影响,特别是在药物滥用或成瘾的情况下(LinWu et al., 2009)。

精神药物的疗效

氨基苯托啶作为一种精神药物的疗效一直是研究的焦点。研究已经深入探讨了它对细胞增殖和分化的影响,研究结果表明,它与其他苯二氮䓬类药物一样,可能对各种细胞类型,包括癌细胞,具有抗增殖作用。Nordenberg等人(1999年)所探讨的这一研究领域为氨基苯托啶等精神药物的潜在抗肿瘤特性提供了见解(Nordenberg et al., 1999)。

抗癌应用的重组

对类似氨基苯托啶的化合物进行结构修饰和重组已被探讨以增强抗癌活性。Kastrinsky等人(2015年)研究了三环抗癌药物的开发,展示了类似氨基苯托啶结构的重组苯噻嗪和二苯并氮䓬三环化合物在靶向癌细胞并减少神经营养作用方面的潜力(Kastrinsky et al., 2015)。

解毒和药代动力学

LinWu等人(2010年)关注了氨基苯托啶等硝基苯二氮䓬的解毒途径。他们的研究强调了含黄素还原酶在将这些化合物转化为更少有害代谢物中的作用,从而阐明了类似氨基苯托啶的药物的解毒途径和药代动力学(LinWu et al., 2010)。

经皮应用和药物疗法

Nguyễn等人(2008年)的研究考察了含有苯托啶的经皮贴剂的配方,这种化合物在结构上与氨基苯托啶相关。这项研究为替代药物给药方法提供了见解,可能增强类似氨基苯托啶化合物的药物治疗特性(Nguyễn等人,2008年)。

苯二氮䓬类药物测定的分析方法

对苯二氮䓬类药物的分析测定,包括类似氨基苯托啶的化合物,对临床和研究目的至关重要。Szatkowska等人(2014年)回顾了高效液相色谱和气相色谱等各种化学方法用于分析苯二氮䓬类衍生物,全面了解类似氨基苯托啶的药物周围的分析格局(Szatkowska et al., 2014)。

作用机制

Target of Action

Aminobenztropine, also known as 3-(2’-Aminobenzhydryloxy)tropane or ABT, is a high-affinity muscarinic ligand . Its primary targets are the muscarinic cholinergic receptors . These receptors play a crucial role in various functions of the nervous system, including memory, learning, and motor control.

Mode of Action

Aminobenztropine interacts with its targets, the muscarinic cholinergic receptors, by binding to them with high affinity . This interaction results in the inhibition of these receptors, which can lead to changes in the transmission of nerve signals in the brain. The exact nature of these changes can vary depending on the specific type of receptor that Aminobenztropine interacts with and the location of these receptors in the brain.

Pharmacokinetics

Similar compounds, such as benzatropine, are known to be metabolized in the liver and excreted via the kidneys . The bioavailability of Aminobenztropine would be influenced by these ADME properties, as well as factors such as the route of administration and the presence of other drugs in the system.

Result of Action

The molecular and cellular effects of Aminobenztropine’s action are likely to involve changes in the transmission of nerve signals in the brain, due to its inhibition of muscarinic cholinergic receptors . This could potentially result in alterations in memory, learning, and motor control, among other functions.

属性

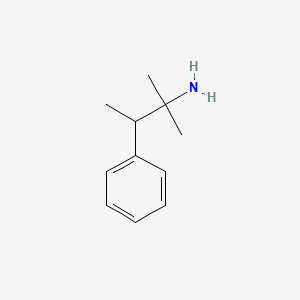

IUPAC Name |

2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy-phenylmethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-23-16-11-12-17(23)14-18(13-16)24-21(15-7-3-2-4-8-15)19-9-5-6-10-20(19)22/h2-10,16-18,21H,11-14,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFDKINRISJFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001007934 | |

| Record name | 2-{[(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy](phenyl)methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001007934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500379 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Aminobenztropine | |

CAS RN |

88097-86-3 | |

| Record name | 3-(2'-Aminobenzhydryloxy)tropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088097863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy](phenyl)methyl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001007934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is Aminobenztropine utilized in the study of muscarinic acetylcholine receptors?

A1: Aminobenztropine functions as a high-affinity ligand in affinity chromatography, a technique employed to purify proteins like mAChRs. [] In the research, Aminobenztropine is immobilized on a chromatography column. When a solution containing solubilized mAChRs is passed through this column, the receptors bind specifically to the Aminobenztropine. This binding allows other proteins and impurities to be washed away. Subsequently, the bound mAChRs are eluted from the column, resulting in a purified mAChR sample. This purified sample can then be used for various downstream experiments and characterizations. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[2-[(4-Ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1222017.png)

![3-[[(2,4-Dichloroanilino)-sulfanylidenemethyl]amino]-4-methylbenzoic acid](/img/structure/B1222027.png)

![2-[4-(Cyclohexylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B1222029.png)

![5-[6-[(4-Aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B1222038.png)